molecular formula C33H60N10O12 B14222106 L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine CAS No. 574750-50-8

L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine

Cat. No.: B14222106
CAS No.: 574750-50-8
M. Wt: 788.9 g/mol
InChI Key: ULEBJCZAKUXYPZ-LBHOEKQSSA-N
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Description

L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is a peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-serine, is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.

    Coupling: The next amino acid, L-seryl, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucyl, L-isoleucyl, L-alanyl, L-glycyl, L-lysyl, and L-asparaginyl).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly those with reactive side chains like L-serine.

    Reduction: Reduction reactions can modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or potassium permanganate.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various chemical groups can be introduced using reagents like carbodiimides or succinimidyl esters.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine has several scientific research applications:

    Biochemistry: Studied for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic uses in drug development, particularly in targeting specific biological pathways.

    Industrial processes: Used in the development of biosensors and biocatalysts.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the context in which the peptide is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

574750-50-8

Molecular Formula

C33H60N10O12

Molecular Weight

788.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C33H60N10O12/c1-6-17(4)26(32(53)40-21(11-16(2)3)30(51)41-22(14-44)31(52)42-23(15-45)33(54)55)43-27(48)18(5)38-25(47)13-37-29(50)20(9-7-8-10-34)39-28(49)19(35)12-24(36)46/h16-23,26,44-45H,6-15,34-35H2,1-5H3,(H2,36,46)(H,37,50)(H,38,47)(H,39,49)(H,40,53)(H,41,51)(H,42,52)(H,43,48)(H,54,55)/t17-,18-,19-,20-,21-,22-,23-,26-/m0/s1

InChI Key

ULEBJCZAKUXYPZ-LBHOEKQSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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